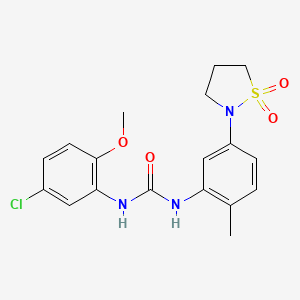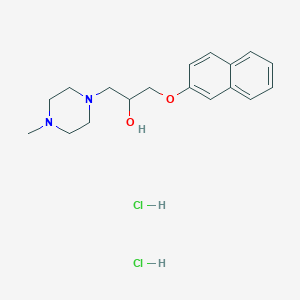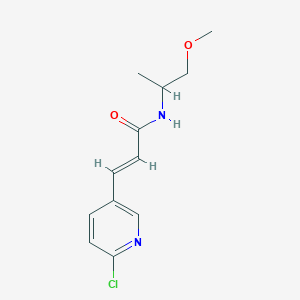
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C6H6BrNOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 2-position, and an aldehyde group at the 4-position of the thiazole ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with brominating agents. One common method involves the bromination of 2-ethylthiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid.
Reduction: 5-Bromo-2-ethyl-1,3-thiazole-4-methanol.
Aplicaciones Científicas De Investigación
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-thiazole-4-carbaldehyde: Similar structure but lacks the ethyl group at the 2-position.
2-Ethyl-1,3-thiazole-4-carbaldehyde: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde: Similar structure but has a methyl group instead of an ethyl group at the 2-position.
Uniqueness
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is unique due to the combination of the bromine atom, ethyl group, and aldehyde group on the thiazole ring. This unique combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYBPCAFHDADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2740777.png)





![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)

![3-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2740793.png)

![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)

![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)
